6-bromo-N-(2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-BROMO-N~2~-(2-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and nitro groups in its structure suggests that it may exhibit unique chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-N~2~-(2-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction can be performed using a variety of aryl and heteroaryl boronic acids, with a tandem catalyst XPhosPdG2/XPhos to avoid debromination . The reaction conditions often involve microwave-assisted heating to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and reproducibility of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-N~2~-(2-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of nitro groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could result in various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
6-BROMO-N~2~-(2-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which could be useful in cancer treatment.
Neuroprotection: Derivatives of pyrazolo[1,5-a]pyrimidine have shown promising neuroprotective and anti-neuroinflammatory properties.
Antimicrobial Activity: Compounds with similar structures have been studied for their antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-BROMO-N~2~-(2-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Uniqueness
6-BROMO-N~2~-(2-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for further research in cancer therapy .
Properties
Molecular Formula |
C13H8BrN5O3 |
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Molecular Weight |
362.14 g/mol |
IUPAC Name |
6-bromo-N-(2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H8BrN5O3/c14-8-6-15-12-5-10(17-18(12)7-8)13(20)16-9-3-1-2-4-11(9)19(21)22/h1-7H,(H,16,20) |
InChI Key |
JVYKTLORYAOARW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN3C=C(C=NC3=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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